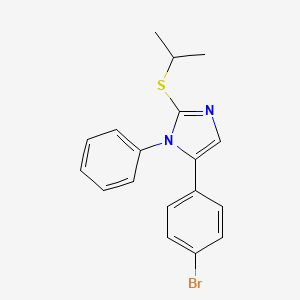
5-(4-bromophenyl)-2-(isopropylthio)-1-phenyl-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-(4-bromophenyl)-2-(isopropylthio)-1-phenyl-1H-imidazole” is a complex organic molecule that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The imidazole ring is substituted with a phenyl group, a 4-bromophenyl group, and an isopropylthio group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazole ring, which imparts aromaticity and contributes to the compound’s stability. The electron-withdrawing bromine atom on the 4-bromophenyl group could potentially influence the compound’s reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the imidazole ring and the electron-withdrawing bromine atom. The sulfur atom in the isopropylthio group might also be a site of reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of the imidazole ring could contribute to its stability and solubility. The bromine atom is a heavy atom that could influence the compound’s density and boiling point .Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
Imidazole compounds, such as 5-(4-bromophenyl)-2-(isopropylthio)-1-phenyl-1H-imidazole, have been extensively studied for their antimicrobial properties. A study by Narwal et al. (2012) synthesized various imidazole derivatives and tested their antimicrobial activities, highlighting the significant potential of these compounds in clinical medicine, particularly against Candida albicans (Narwal, Singh, Saini, Kaur, & Narwal, 2012).
Synthesis and Reaction Mechanisms
Research by Hu Zhi-zhi (2009) focused on the synthetic technology and reaction mechanism of similar imidazole compounds. This work provided insights into the efficient synthesis and structural properties of imidazole derivatives, which is crucial for their application in various fields (Hu Zhi-zhi, 2009).
Structural Analysis
Mohamed et al. (2013) conducted a detailed study on the crystal structure of a related imidazole compound. Their findings offer valuable information on the molecular structure and potential applications of such compounds in material science and pharmaceuticals (Mohamed, Akkurt, Singh, Marzouk, & Albayati, 2013).
Drug Design and Medicinal Applications
A research study by Navidpour et al. (2007) explored the design and synthesis of imidazole derivatives, specifically focusing on their potential as COX-2 inhibitors. This study is particularly relevant in understanding how imidazole compounds can be tailored for therapeutic applications (Navidpour, Shadnia, Shafaroodi, Amini, Dehpour, & Shafiee, 2007).
Corrosion Inhibition
Prashanth et al. (2021) explored the use of imidazole derivatives as corrosion inhibitors, indicating their potential in industrial applications, particularly in protecting metals against corrosion (Prashanth, Kumar, Prathibha, Raghu, Kumar, Jagadeesha, Mohana, & Krishna, 2021).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(4-bromophenyl)-1-phenyl-2-propan-2-ylsulfanylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2S/c1-13(2)22-18-20-12-17(14-8-10-15(19)11-9-14)21(18)16-6-4-3-5-7-16/h3-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMOANXTIQPQIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

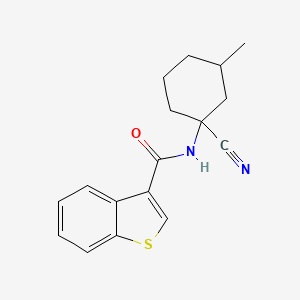
![N-(1-cyanocyclohexyl)-2-[3-(3,5-dimethylphenyl)-4-oxoquinazolin-2-yl]sulfanylpropanamide](/img/structure/B2445599.png)
![N-allyl-2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2445603.png)
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-phenoxyacetamide](/img/structure/B2445604.png)
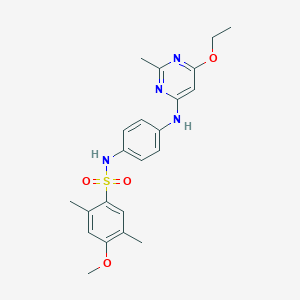
![N-(4-chlorophenyl)-2-[[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]-methylamino]acetamide](/img/structure/B2445607.png)
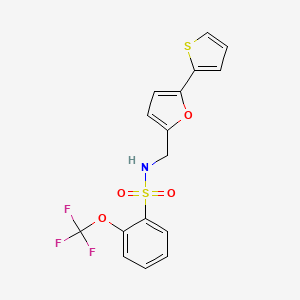

![Methyl 3-[(4-chlorophenyl){2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2445610.png)
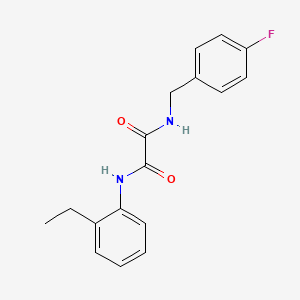
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide](/img/structure/B2445613.png)
![1-[4-(4-Acetyl-2-fluorophenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2445614.png)
![N-[1-[4-[(Prop-2-enoylamino)methyl]benzoyl]piperidin-4-yl]morpholine-4-carboxamide](/img/structure/B2445616.png)
![N-(4-chlorophenyl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2445617.png)